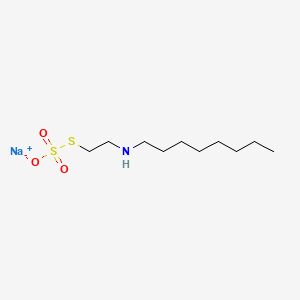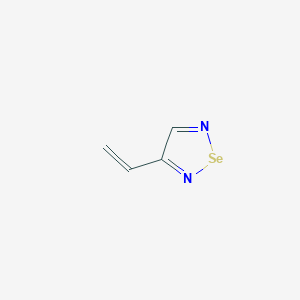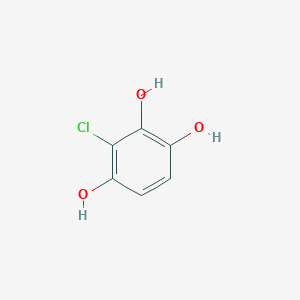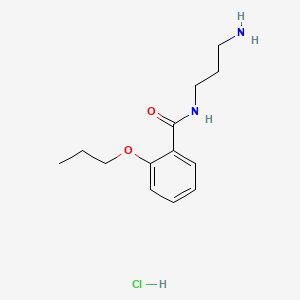![molecular formula C19H14N2O2 B14446402 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one CAS No. 78634-30-7](/img/structure/B14446402.png)
1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one is a complex organic compound belonging to the class of isoquinolinones. This compound is characterized by its unique structure, which includes a hydroxyimino group attached to a phenyl-substituted dihydrobenzoisoquinolinone core. The presence of the hydroxyimino group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of hydroximoyl chlorides with dinitromethane sodium salt, followed by conversion into dipotassium or disodium salts and subsequent nitrosation with sodium nitrite in acetic acid . Another method involves the direct conversion of α,β-unsaturated carbonyl compounds to α-hydroxyimino carbonyl compounds using butyl nitrite and phenylsilane in the presence of a cobalt(II) complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Formaldehyde is commonly used as an oxidizing agent.
Reduction: Sodium acetate and hydroxylamine are used for reduction reactions.
Substitution: Hydroxymethylation is achieved using formaldehyde.
Major Products:
Oxidation Products: Isoquinoline-3,4-diones.
Reduction Products: 4-Hydroxy-3-ones and 4-hydroxy-1,2,3,4-tetrahydroisoquinolines.
Substitution Products: Hydroxymethylated amide derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Isoquinolin-1(2H)-ones: These compounds share a similar core structure but lack the hydroxyimino group, resulting in different chemical properties and reactivity.
Quinoxalin-2(1H)-ones: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their substitution patterns and biological activities.
Uniqueness: 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
78634-30-7 |
|---|---|
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
1-hydroxyimino-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2-one |
InChI |
InChI=1S/C19H14N2O2/c22-19-18(21-23)16-14-9-5-4-6-12(14)10-11-15(16)17(20-19)13-7-2-1-3-8-13/h1-11,17,23H,(H,20,22) |
InChI-Schlüssel |
SPGPSEXUHWFTCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)C(=NO)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)




